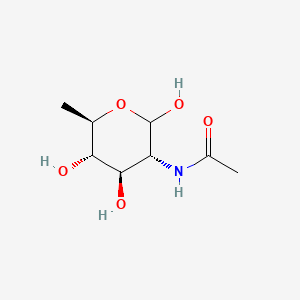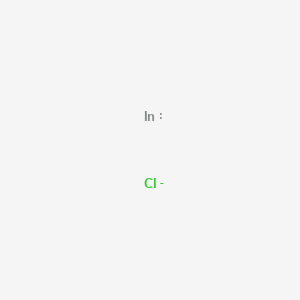
Indium(i)chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is one of the three known indium chlorides and occurs in two polymorphic forms: a yellow cubic form below 120°C and a red orthorhombic form above this temperature . Indium(I) chloride is notable for its unique properties and applications in various scientific fields.
Preparation Methods
Indium(I) chloride can be synthesized by heating indium metal with indium trichloride in a sealed tube . The reaction conditions typically involve high temperatures to facilitate the formation of the compound. Industrial production methods may vary, but they generally follow similar principles of combining indium metal with chlorine sources under controlled conditions.
Chemical Reactions Analysis
Indium(I) chloride undergoes several types of chemical reactions, including oxidation, reduction, and disproportionation. The relatively high energy level of the 5s electrons of the indium center makes InCl susceptible to oxidation as well as disproportionation into indium metal (In) and indium trichloride (InCl3) . Common reagents and conditions used in these reactions include tetrahydrofuran (THF), which facilitates the disproportionation of InCl as well as other indium(I) halides . Major products formed from these reactions include indium metal and indium trichloride.
Scientific Research Applications
Indium(I) chloride has a wide range of scientific research applications. It is used as a Lewis acid catalyst in organic reactions such as Friedel-Crafts acylations and Diels-Alder reactions . Additionally, it finds applications in high-performing solar cells, optics, and microelectronics . In the field of semiconductor technology, indium(I) chloride is used in the production of phosphors and low-pressure sodium lamps . Its versatility and unique properties make it a valuable compound in various industrial and research settings.
Mechanism of Action
The mechanism of action of indium(I) chloride is primarily related to its role as a Lewis acid catalyst. In organic reactions, it facilitates the formation of new chemical bonds by accepting electron pairs from donor molecules. This catalytic activity is crucial in processes such as Friedel-Crafts acylations and Diels-Alder reactions . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparison with Similar Compounds
Indium(I) chloride can be compared with other indium halides, such as indium(I) fluoride, indium(I) bromide, and indium(I) iodide . These compounds share similar chemical properties due to the presence of indium in the +1 oxidation state. indium(I) chloride is unique in its polymorphic forms and specific applications in organic synthesis and semiconductor technology. The intermediate halides, which contain indium in oxidation states +1, +2, and +3, also exhibit distinct properties and uses .
Properties
Molecular Formula |
ClIn- |
|---|---|
Molecular Weight |
150.27 g/mol |
IUPAC Name |
indium;chloride |
InChI |
InChI=1S/ClH.In/h1H;/p-1 |
InChI Key |
AJAXZLXLXZWIIE-UHFFFAOYSA-M |
Canonical SMILES |
[Cl-].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


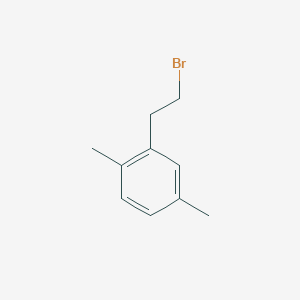

![(4aS,8aS)-4-Methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one hydrochloride](/img/structure/B12440582.png)
![1-[3-(3-Methylphenoxy)propyl]hydrazine](/img/structure/B12440588.png)
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine](/img/structure/B12440589.png)
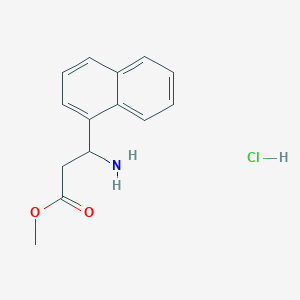
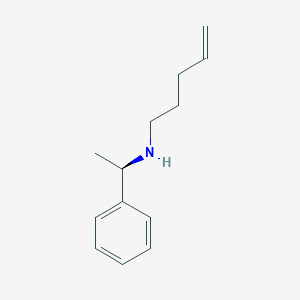
![(2S)-4-amino-N-[(1R,3S,4R)-5-amino-2-[(2S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B12440614.png)
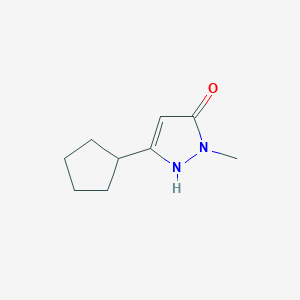
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)
![[(4-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12440640.png)
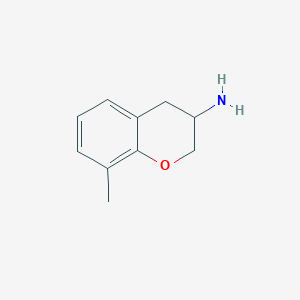
![1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12440648.png)
